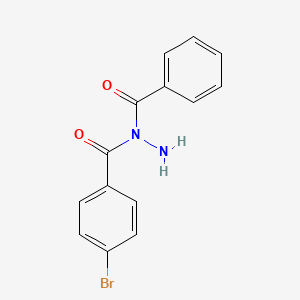

N-benzoyl-4-bromobenzohydrazide

Description

Contextualization within Benzohydrazide (B10538) Chemistry

Benzohydrazides are a class of organic compounds characterized by a hydrazide group (-CONHNH2) attached to a benzene (B151609) ring. They are derivatives of hydrazine (B178648) and benzoic acid. These compounds are known for their versatile chemical reactivity and have been extensively studied. sigmaaldrich.com The hydrazide functional group can undergo a variety of chemical transformations, making it a valuable synthon in organic synthesis.

One of the most common reactions of benzohydrazides is their condensation with aldehydes and ketones to form hydrazones (containing the -CONHN=CH- structure). mdpi.com These reactions are typically straightforward and efficient. Benzohydrazides, including N-benzoyl-4-bromobenzohydrazide, serve as key precursors in the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. tubitak.gov.tr

The synthesis of the precursor for the title compound, 4-bromobenzohydrazide (B182510), is typically achieved through the reaction of an ester of 4-bromobenzoic acid with hydrazine hydrate (B1144303). prepchem.com

Table 1: Physicochemical Properties of 4-bromobenzohydrazide

| Property | Value |

| Molecular Formula | C7H7BrN2O |

| Molecular Weight | 215.05 g/mol sigmaaldrich.com |

| Melting Point | 165-167 °C sigmaaldrich.com |

| CAS Number | 5933-32-4 sigmaaldrich.com |

| Appearance | White to off-white crystalline powder |

This data represents the precursor to this compound.

Significance as a Synthetic Intermediate and Molecular Scaffold

This compound is a valuable synthetic intermediate. It is logically synthesized through the acylation of 4-bromobenzohydrazide with benzoyl chloride. This reaction attaches a benzoyl group to the terminal nitrogen of the hydrazide, creating a more complex and sterically defined molecule.

As an intermediate, it provides a platform for further molecular elaboration. The remaining N-H bond of the hydrazide bridge can be reacted with various electrophiles, particularly aldehydes and ketones, to generate a diverse library of N-acylhydrazone derivatives. These derivatives have been a major focus of research due to their wide range of biological activities. sigmaaldrich.com

The term "molecular scaffold" refers to the core structure of a molecule upon which various functional groups can be built. This compound serves as an excellent scaffold for several reasons:

Structural Rigidity: The amide bonds introduce a degree of rigidity to the molecule, which is beneficial for designing compounds that can fit into specific biological targets like enzyme active sites.

Defined Stereochemistry: The arrangement of the phenyl rings and the central hydrazide linker creates a defined three-dimensional shape.

Functional Group Handles: The bromine atom on one phenyl ring and the potential for substitution on the other provide handles for modifying the compound's properties. The bromine atom, in particular, can alter lipophilicity and engage in halogen bonding, which can enhance binding to biological targets. mdpi.com

Overview of Current Research Trajectories

Current research involving scaffolds similar to this compound is largely focused on medicinal chemistry and the development of new bioactive agents. sigmaaldrich.comnih.gov The core benzohydrazide structure is recognized as a "privileged" scaffold, meaning it is capable of binding to multiple biological targets. tubitak.gov.tr

Research has demonstrated that derivatives of benzohydrazides exhibit a broad spectrum of pharmacological effects. mdpi.com These include antimicrobial (antibacterial and antifungal), anticancer, anticonvulsant, and anti-inflammatory properties. sigmaaldrich.commdpi.com The strategy often involves synthesizing a series of derivatives by reacting a core hydrazide with various substituted aldehydes and then screening them for specific biological activities.

For instance, studies on N'-benzylidene-benzohydrazides, which are structurally analogous to derivatives of the title compound, have shown that the nature and position of substituents on the phenyl rings play a crucial role in their biological activity. tubitak.gov.tr The presence of halogen atoms, like the bromine in this compound, is often explored to enhance the potency of these compounds. mdpi.com

Table 2: Examples of Biologically Active Benzohydrazide Derivatives

| Derivative Class | Target/Activity | Research Finding | Reference |

| N'-benzylidene-benzohydrazides | Antimicrobial, Anticancer | Show potent activity, with substitutions on the aromatic rings modulating efficacy. | sigmaaldrich.com |

| Hydrazide-hydrazones | Antimycobacterial | Effective against Mycobacterium tuberculosis, with some compounds showing high inhibition rates. | sigmaaldrich.com |

| 2-(Benzamido) benzohydrazides | Enzyme Inhibition (AChE/BChE) | Act as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer's disease research. | nih.gov |

| N-Acylhydrazones | Anticonvulsant | Exhibit significant anticonvulsant activity in experimental models. | sigmaaldrich.com |

| N'-aryl-sulfonyloxy-benzohydrazides | Enzyme Inhibition (MAO) | Show inhibitory activity against monoamine oxidases, a target for neurological disorders. |

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrN2O2 |

|---|---|

Molecular Weight |

319.15 g/mol |

IUPAC Name |

N-benzoyl-4-bromobenzohydrazide |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(19)17(16)13(18)10-4-2-1-3-5-10/h1-9H,16H2 |

InChI Key |

RYUCPQBBPISBKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzoyl 4 Bromobenzohydrazide

Established Synthetic Pathways for N-benzoyl-4-bromobenzohydrazide

The construction of the this compound framework can be achieved through several reliable synthetic routes, primarily involving the formation of the core hydrazide structure followed by acylation.

Hydrazinolysis Routes

The initial and crucial step in many synthetic strategies towards this compound is the preparation of its precursor, 4-bromobenzohydrazide (B182510). This is typically accomplished via the hydrazinolysis of a corresponding ester, such as methyl 4-bromobenzoate. The reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol. This nucleophilic acyl substitution reaction efficiently displaces the alkoxy group of the ester with the hydrazine moiety to yield the desired 4-bromobenzohydrazide.

A general procedure involves refluxing the starting ester with an excess of hydrazine hydrate for several hours. Upon cooling, the 4-bromobenzohydrazide product often precipitates from the reaction mixture and can be purified by recrystallization.

Condensation Reactions

The most direct method for the synthesis of this compound is the condensation reaction between 4-bromobenzohydrazide and benzoyl chloride. This reaction falls under the broader category of N,N'-diacylhydrazine synthesis, which involves the coupling of a carbohydrazide (B1668358) with an acyl chloride. fupress.netnih.gov

In a typical procedure, 4-bromobenzohydrazide is dissolved in a suitable solvent, often in the presence of a base such as pyridine, to neutralize the hydrochloric acid byproduct. Benzoyl chloride is then added, and the mixture is heated to facilitate the acylation of the terminal nitrogen of the hydrazide. The this compound product can then be isolated and purified. This method provides a straightforward and efficient route to the target molecule.

Microwave-Assisted Synthesis Approaches

To enhance reaction rates and improve yields, microwave-assisted organic synthesis has emerged as a valuable tool. The synthesis of N,N'-diacylhydrazines, including structures analogous to this compound, has been successfully achieved under microwave irradiation. fupress.netresearchgate.net These methods often offer significant advantages over conventional heating, including dramatically reduced reaction times, cleaner reaction profiles, and often solvent-free conditions. researchgate.net

For instance, the direct conversion of acid hydrazides to symmetrical N,N'-diacylhydrazines has been reported under solvent-free microwave irradiation, obviating the need for any catalyst or oxidant. researchgate.net Similarly, palladium-catalyzed hydrazidocarbonylations of aryl halides using microwave heating provide a direct route to N,N'-diacylhydrazines. fupress.net While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the established success of this technology for analogous compounds suggests its high applicability for a rapid and efficient synthesis. fupress.netresearchgate.net

Derivatization Strategies and Analogue Synthesis

The presence of the reactive hydrazide functionality in this compound allows for a variety of derivatization strategies, leading to the synthesis of a wide range of analogues, including Schiff bases, hydrazones, and various heterocyclic systems.

Formation of Schiff Bases and Hydrazones

This compound can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases or hydrazones. This reaction typically involves heating the hydrazide with the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid. nih.gov

The resulting products, N'-arylmethylene-N-benzoyl-4-bromobenzohydrazides, are a class of compounds that have been explored for their diverse chemical and biological properties. The general structure of these derivatives allows for significant molecular diversity by varying the substituent on the aldehyde or ketone reactant. The formation of the characteristic azomethine group (-C=N-) is a key feature of these compounds. nih.gov

| Starting Hydrazide | Aldehyde/Ketone | Product | Reference |

| 4-bromobenzohydrazide | Substituted benzaldehydes | 4-bromobenzohydrazone-Schiff base derivatives | researchgate.net |

| Benzohydrazide (B10538) | 2-hydroxy-3-methoxy benzaldehyde | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | impactfactor.org |

| Benzohydrazide | 2-hydroxybenzaldehyde | N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide | impactfactor.org |

Cyclization Reactions to Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)

This compound serves as a valuable precursor for the synthesis of five-membered heterocyclic compounds such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocyclic cores are present in many compounds of pharmaceutical and material science interest.

1,3,4-Oxadiazoles:

The cyclodehydration of N,N'-diacylhydrazines is a common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. nih.govnih.govjchemrev.com In the case of this compound, treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or triflic acid can induce intramolecular cyclization to yield 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole. nih.govnih.govjchemrev.com The reaction involves the removal of a molecule of water, leading to the formation of the stable oxadiazole ring.

1,3,4-Thiadiazoles:

The synthesis of 1,3,4-thiadiazoles from N,N'-diacylhydrazines can be achieved through a thionation-cyclization sequence. A common reagent used for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). rasayanjournal.co.in Reacting this compound with Lawesson's reagent would involve the conversion of the carbonyl oxygens to sulfur, followed by cyclization to afford 2-(4-bromophenyl)-5-phenyl-1,3,4-thiadiazole. This one-pot reaction provides an efficient route to this class of sulfur-containing heterocycles. rasayanjournal.co.in

| Precursor | Reagent/Condition | Heterocyclic Product | Reference |

| N,N'-diacylhydrazines | Phosphorus oxychloride | 2,5-disubstituted-1,3,4-oxadiazole | nih.govnih.gov |

| Aroylhydrazones | Iodine, yellow mercuric oxide | 2,5-diaryl-1,3,4-oxadiazoles | jchemrev.com |

| N,N'-diacylhydrazines | Lawesson's reagent | 2,5-disubstituted-1,3,4-thiadiazole | rasayanjournal.co.in |

| 4-substituted benzoyl thiosemicarbazides | Concentrated sulphuric acid | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | rasayanjournal.co.in |

Introduction of Diverse Substituents and Functional Groups

The core structure of this compound offers multiple sites for the introduction of diverse substituents and functional groups. The primary route for modification involves the reaction of the parent hydrazide, 4-bromobenzohydrazide, with various electrophilic reagents.

A common and effective method for derivatization is the condensation of 4-bromobenzohydrazide with a variety of aldehydes and ketones. This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), often with a catalytic amount of acid, to yield the corresponding N'-substituted-4-bromobenzohydrazides (hydrazones). This approach allows for the introduction of a wide array of substituted aryl, heteroaryl, or alkylidene moieties. For instance, the reaction of 4-bromobenzohydrazide with 3,5-dimethoxy-4-hydroxybenzaldehyde in refluxing acetonitrile results in the formation of 4-bromo-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide in high yield. semanticscholar.org

Further functionalization can be achieved on the hydrazine nitrogen. For example, acylation reactions can introduce a second benzoyl group or other acyl groups. While direct N-alkylation can be challenging, alternative strategies involving the use of isocyanates can lead to the formation of N-substituted hydrazine-1-carboxamides. This has been demonstrated in the synthesis of derivatives of other benzohydrazides, where N-methyl and N-tridecyl groups were successfully introduced. nih.gov

The following table summarizes representative examples of introducing diverse substituents onto a 4-bromobenzohydrazide core structure.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 4-bromobenzohydrazide | 3,5-dimethoxy-4-hydroxybenzaldehyde | 4-bromo-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | Acetonitrile, reflux, 6 h | 93.75 | semanticscholar.org |

| 4-bromobenzohydrazide | Various aldehydes | N'-substituted-4-bromobenzohydrazones | Methanol, reflux, 3-4 h | 78-92 | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Solution-State Conformational Dynamics

Without primary crystallographic and spectroscopic data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of N-benzoyl-4-bromobenzohydrazide.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For derivatives of this compound, DFT has been used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netbohrium.com For instance, the B3LYP method with a 6–31++G(d,p) basis set is a common level of theory used for these calculations. researchgate.net Such studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Theoretical vibrational analysis, when compared with experimental data from FTIR and FT-Raman spectroscopy, helps in the definitive assignment of vibrational modes. This comparative approach validates the accuracy of the computational model and provides a deeper understanding of the molecule's vibrational characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For related benzohydrazide (B10538) derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and reactivity. nih.gov These calculations help in identifying the most probable sites for electrophilic and nucleophilic attacks.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N'-(4-Fluorobenzylidene)-4-Hydroxybenzohydrazide | -6.03 | -1.54 | 4.49 |

| N'-(4-Chlorobenzylidene)-4-Hydroxybenzohydrazide | -6.12 | -1.78 | 4.34 |

| N'-(4-Bromobenzylidene)-4-Hydroxybenzohydrazide | -6.15 | -1.83 | 4.32 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP surface displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue). nih.govwalisongo.ac.id

In molecules similar to this compound, the negative electrostatic potential is often localized around electronegative atoms like oxygen and nitrogen, particularly the carbonyl oxygen. nih.govresearchgate.net These regions are susceptible to electrophilic attack. Conversely, the regions of positive potential, often found around hydrogen atoms, are prone to nucleophilic attack. researchgate.net MEP analysis serves as a guide to understanding intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity. chemrxiv.org

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.gov By simulating the movements of atoms and molecules, MD can explore the different conformations that this compound can adopt and their relative stabilities.

These simulations are particularly useful for understanding how the molecule might behave in a biological environment, such as in the active site of a protein. Parameters like the root-mean-square deviation (RMSD) of atomic positions are monitored to assess the stability of the simulated system. mdpi.com For similar compounds, MD simulations have been used to study their interactions with biological targets, revealing key conformational changes that occur upon binding. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computationally, SAR modeling involves identifying the key structural features (pharmacophores) that are essential for a molecule's activity. By comparing the structures and activities of a series of related compounds, researchers can deduce which functional groups and structural motifs are important for efficacy.

For benzimidazole (B57391) and benzohydrazide derivatives, SAR studies have highlighted the importance of specific substituents and their positions on the aromatic rings for activities such as acetylcholinesterase and butyrylcholinesterase inhibition. nih.gov These computational models help in the rational design of new derivatives with improved biological profiles.

Docking Studies with Biological Targets (Computational Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drugs.

For compounds structurally related to this compound, docking studies have been performed against various biological targets, including enzymes like enoyl-ACP reductase, dihydrofolate reductase (DHFR), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.netresearchgate.net These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The docking score, an estimation of the binding affinity, helps in ranking potential inhibitors.

| Compound/Ligand | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| ohbh10 | Monoamine oxidase B (MAO-B) | -9.2 |

| ohbh10 | Acetylcholinesterase (AChE) | -10.5 |

| Benomyl | C14H20N4O | -5.609 |

| Cpd19 | Bromodomain and extra-terminal protein 4 (BRD4) | -9.8 |

The insights gained from docking studies are crucial for understanding the mechanism of action of these compounds and for guiding the optimization of lead compounds to enhance their binding affinity and selectivity. nih.gov

Ligand Chemistry and Coordination Compound Formation

N-benzoyl-4-bromobenzohydrazide as a Ligand Scaffold

This compound possesses key structural features that make it an effective ligand for coordinating with metal ions. The molecule contains multiple donor atoms, specifically nitrogen and oxygen, which can donate lone pairs of electrons to form coordinate bonds with a central metal atom. The presence of both a benzoyl group and a 4-bromobenzohydrazide (B182510) moiety provides a framework that can adopt different conformations, allowing it to bind to metal centers in various ways. This flexibility enables the formation of chelate rings, which enhances the stability of the resulting metal complexes. The hydrazide linkage (-CO-NH-NH-CO-) is particularly important as it provides two potential coordination sites: the carbonyl oxygen and the hydrazinic nitrogen atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nanobioletters.com The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of specific complex structures. Characterization of these newly synthesized complexes is crucial to determine their composition and structure. Common analytical techniques employed for this purpose include elemental analysis, which provides the empirical formula of the complex, and molar conductivity measurements to determine their electrolytic nature. sciencepublishinggroup.com Spectroscopic methods such as FT-IR, UV-Vis, and NMR are also vital in elucidating the structure of these compounds. sciencepublishinggroup.com

Transition Metal Complexes

This compound readily forms complexes with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). nanobioletters.comnih.gov The synthesis of these complexes is often achieved by mixing a hot ethanolic solution of the Schiff base ligand with an ethanolic solution of the respective metal chloride in a 2:1 molar ratio and refluxing the mixture. mdpi.com The resulting complexes are then isolated as precipitates. mdpi.com The coordination environment around the metal ion in these complexes can vary, leading to different geometries such as octahedral or square planar. nih.gov For instance, studies on similar benzoyl hydrazone ligands have shown that they can form stable complexes with transition metals, exhibiting enhanced catalytic activity. nih.gov

Lanthanide Complexes

While the formation of transition metal complexes with hydrazone ligands is well-documented, the interaction of this compound with lanthanide metals is a growing area of interest. The synthesis of lanthanide complexes generally follows similar procedures to that of transition metal complexes, involving the reaction of the ligand with a lanthanide salt. The larger ionic radii and higher coordination numbers of lanthanide ions can lead to the formation of complexes with unique structural and electronic properties. The characterization of these complexes helps in understanding the nature of the metal-ligand bond and the coordination geometry, which is often different from that observed in transition metal complexes.

Structural Analysis of Coordination Compounds

The detailed structural analysis of coordination compounds of this compound provides valuable insights into their chemical behavior. This analysis is typically carried out using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Coordination Geometry and Bonding Modes

The way this compound binds to a metal ion, known as its coordination mode, can vary. It can act as a neutral ligand, coordinating through the carbonyl oxygen and the azomethine nitrogen atom. Alternatively, it can be deprotonated and coordinate as an anionic ligand. In some instances, related hydrazone ligands have been shown to act as monoanionic tridentate ligands, coordinating through the azomethine nitrogen, a pyridyl nitrogen, and a deprotonated carboxylate oxygen atom. nanobioletters.com The resulting coordination geometry around the central metal ion can range from tetrahedral and square planar to octahedral, depending on the metal ion and the stoichiometry of the complex. nih.govdoubtnut.com For example, in some transition metal complexes of related ligands, octahedral structures have been proposed. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for confirming the formation of metal-ligand bonds and for probing the structural details of the coordination compounds.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand shows characteristic absorption bands for the C=O (carbonyl) and N-H (amine) groups. nih.gov Upon complexation, the frequency of the C=O stretching vibration often shifts to a lower wavenumber, indicating that the carbonyl oxygen is involved in coordination to the metal ion. sciencepublishinggroup.com Similarly, changes in the N-H stretching vibration can suggest the involvement of the nitrogen atom in bonding. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. sciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. In the ¹H NMR spectrum of the free ligand, the proton signals of the N-H group are typically observed. nih.gov Upon complexation, these signals may broaden or shift, providing evidence of coordination. mdpi.com The disappearance of the -NH peak and the appearance of a new peak in the downfield region can indicate the deprotonation of the ligand upon binding to the metal. nih.gov In the ¹³C NMR spectrum, the resonance of the carbonyl carbon is particularly sensitive to coordination and often shifts upon complex formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule and the coordination geometry around the metal ion. The spectra of the complexes typically show bands that are different from those of the free ligand, which can be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions, as well as d-d transitions in the case of transition metal complexes.

Below is a table summarizing the key spectroscopic data for this compound and its potential metal complexes based on findings for similar structures.

| Spectroscopic Technique | Free Ligand (this compound) | Metal Complex | Interpretation of Changes |

| IR Spectroscopy | ν(C=O) at ~1655 cm⁻¹ nih.gov | Shift to lower frequency | Coordination of carbonyl oxygen to the metal ion. sciencepublishinggroup.com |

| ν(N-H) at ~3579 cm⁻¹ nih.gov | Shift or broadening | Involvement of nitrogen in coordination. | |

| - | New bands in the low-frequency region | Formation of M-O and M-N bonds. sciencepublishinggroup.com | |

| ¹H NMR Spectroscopy | -NH proton signal present nih.gov | Shift, broadening, or disappearance of -NH signal | Coordination and/or deprotonation of the hydrazide group. nih.gov |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal at ~160-165 ppm nih.gov | Shift in the carbonyl carbon signal | Confirmation of carbonyl oxygen coordination. |

| UV-Vis Spectroscopy | Bands corresponding to π→π* and n→π* transitions | New bands appear or existing bands shift | Ligand-to-metal charge transfer (LMCT) or d-d electronic transitions. |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to the nature of the central metal ion, its oxidation state, and the coordination geometry adopted by the complex. These properties are primarily elucidated through electronic absorption spectroscopy (UV-Vis) and magnetic susceptibility measurements.

The electronic spectra of these complexes are characterized by both ligand-centered transitions and d-d electronic transitions within the metal's d-orbitals. The d-d transitions are particularly informative for deducing the stereochemistry of the metal center. In an octahedral environment, for instance, the degeneracy of the d-orbitals is lifted, giving rise to specific electronic transitions between the lower energy t₂g and higher energy eg sets of orbitals. The number and energy of these transitions are indicative of the d-electron configuration and the ligand field strength.

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the complex, which is crucial for determining the spin state (high-spin or low-spin) and confirming the geometry. The magnetic moment (μ_eff), typically measured in Bohr Magnetons (B.M.), is a key parameter derived from these measurements.

Due to the limited availability of specific research findings for this compound, the following data for analogous transition metal complexes with structurally similar aroylhydrazone ligands are presented as representative examples. These data illustrate the typical electronic and magnetic behavior observed for this class of compounds.

Detailed Research Findings

Studies on a range of transition metal complexes with aroylhydrazone ligands, such as those derived from salicylaldehyde (B1680747) and other substituted benzohydrazides, have provided valuable insights into their electronic and magnetic characteristics.

For instance, research on the complexes of salicylaldehyde-2-aminoacetophenone-2-thenoylhydrazone (H₂saath), a ligand with similar coordination sites, has shown distinct spectral and magnetic properties for different metal ions. ias.ac.in The electronic spectra of Co(II), Ni(II), and Cu(II) complexes with this ligand display bands that are characteristic of octahedral geometry. ias.ac.in

Cobalt(II) Complexes: High-spin octahedral Co(II) complexes (d⁷ configuration) typically exhibit three spin-allowed d-d transitions. These are assigned as ⁴T₁g(F) → ⁴T₂g(F) (ν₁), ⁴T₁g(F) → ⁴A₂g(F) (ν₂), and ⁴T₁g(F) → ⁴T₁g(P) (ν₃). The magnetic moments for such complexes are generally found in the range of 4.6-5.3 B.M., which is indicative of a significant orbital contribution to the magnetic moment. neliti.com

Nickel(II) Complexes: For Ni(II) complexes (d⁸ configuration) in an octahedral field, three spin-allowed transitions are also expected: ³A₂g(F) → ³T₂g(F) (ν₁), ³A₂g(F) → ³T₁g(F) (ν₂), and ³A₂g(F) → ³T₁g(P) (ν₃). The magnetic moments for octahedral Ni(II) complexes typically fall within the range of 2.8-3.4 B.M. journalnx.comchristuniversity.in

Copper(II) Complexes: Octahedral Cu(II) complexes (d⁹ configuration) usually exhibit a single broad absorption band corresponding to the ²Eg → ²T₂g transition. This broadness is often attributed to Jahn-Teller distortion. The magnetic moments for monomeric Cu(II) complexes are generally around 1.7-2.2 B.M.

The electronic spectral data for representative aroylhydrazone complexes are summarized in the table below.

| Complex | d-d Transitions (cm⁻¹) and Assignments | Reference |

| Co(H₂saath)₂Cl₂ | 9300 (⁴T₁g(F) → ⁴T₂g(F)), 14390 (⁴T₁g(F) → ⁴A₂g(F)), 19415 (⁴T₁g(F) → ⁴T₁g(P)) | ias.ac.in |

| Ni(H₂saath)₂Cl₂ | 11110 (³A₂g(F) → ³T₂g(F)), 23530 (³A₂g(F) → ³T₁g(P)) | ias.ac.in |

| Cu(H₂saath)₂Cl₂ | 14815 (²Eg → ²T₂g) | ias.ac.in |

The magnetic moments of these and other similar aroylhydrazone complexes further support the proposed geometries.

| Complex | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry | Reference |

| Co(II) complexes | 4.6 - 5.3 | Octahedral (High-spin) | neliti.com |

| Ni(II) complexes | 2.8 - 3.4 | Octahedral | journalnx.comchristuniversity.in |

| NiL₁·H₂O | 1.18 | Square Planar | christuniversity.in |

| Cu(II) complexes | ~1.7 - 2.2 | Distorted Octahedral |

It is important to note that the specific electronic transitions and magnetic moments for complexes of this compound may vary slightly from these examples due to the electronic effects of the 4-bromo substituent on the benzoyl ring. However, the general patterns and ranges are expected to be consistent for analogous coordination environments.

Mechanistic Biological Studies in Vitro and Molecular Level Focus

Exploration of Molecular Interaction Mechanisms

At the molecular level, the N-benzoyl-4-bromobenzohydrazide scaffold interacts with biological targets primarily through a combination of hydrogen bonding and hydrophobic interactions. Molecular docking studies on structurally similar compounds reveal that the hydrazide moiety (-CO-NH-NH-CO-) is a critical feature, often acting as a hydrogen bond donor and acceptor. For instance, in studies of related benzohydrazides as soluble epoxide hydrolase (sEH) inhibitors, the amide and hydrazide groups are considered primary and secondary pharmacophores, respectively nih.gov. Docking simulations show that these groups can form key hydrogen bonds with amino acid residues such as tyrosine and aspartate within an enzyme's active site nih.gov.

Enzyme Inhibition Studies (e.g., α-Amylase)

The benzohydrazide (B10538) scaffold is a known inhibitor of several enzymes, with significant research focusing on carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are involved in glucose metabolism. nih.gov Inhibition of these enzymes can delay the breakdown of carbohydrates, a key mechanism explored in managing postprandial hyperglycemia. nih.govresearchgate.net

In vitro assays are fundamental for quantifying the inhibitory potential of a compound. The potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies on derivatives of 4-bromobenzohydrazide (B182510) have demonstrated potent inhibitory activities against α-amylase and α-glucosidase, often exceeding the potency of the standard drug, acarbose (B1664774).

For example, a series of 4-bromobenzohydrazide hydrazone derivatives showed strong α-amylase inhibition, with IC₅₀ values ranging from 0.217 µM to 5.5 µM, compared to acarbose's IC₅₀ of 1.34 µM. mdpi.com Similarly, derivatives incorporating the 4-bromobenzoyl moiety were identified as potent α-glucosidase inhibitors, with some compounds exhibiting IC₅₀ values as low as 18.25 µM, significantly stronger than acarbose (IC₅₀ = 58.8 µM). juniperpublishers.com

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Reference Standard (Acarbose) IC₅₀ (µM) |

| 4-Bromobenzohydrazide Hydrazone Derivatives | α-Amylase | 0.217 ± 0.012 to 5.5 ± 0.019 | 1.34 ± 0.019 |

| 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] juniperpublishers.comresearchgate.netthiazin-2-yl]-N-(4-chlorophenyl)acetamide (12a) | α-Glucosidase | 18.25 | 58.8 |

| 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] juniperpublishers.comresearchgate.netthiazin-2-yl]-N-(4-bromophenyl)acetamide (12d) | α-Glucosidase | 20.76 | 58.8 |

Molecular docking studies provide critical insights into how these compounds bind to their enzyme targets. For α-glucosidase, derivatives containing the 4-bromobenzoyl group have shown excellent binding interactions with key residues in the active site, including Asp203, Asp542, Asp327, His600, and Arg526. juniperpublishers.com These interactions are crucial for stabilizing the inhibitor-enzyme complex and achieving potent inhibition.

In the case of α-amylase, docking studies with 4-bromobenzohydrazide derivatives also reveal specific binding modes within the enzyme's active site. mdpi.com For other related compounds, the N-O moiety has been identified as essential for facilitating electrostatic interactions with protein residues, while the presence of halogen atoms like bromine enhances hydrophobic (alkyl and/or π-alkyl) interactions, thereby increasing the inhibitory effect. researchgate.net Kinetic studies on related inhibitors have characterized the inhibition as reversible and of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Interactions with Cellular Pathways (e.g., Sphingolipid Synthesis)

The sphingolipid metabolic pathway is a vital cellular process responsible for the synthesis and breakdown of sphingolipids, a class of lipids that are critical components of cell membranes and act as signaling molecules. nih.gov The de novo synthesis begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) to eventually form ceramide. mdpi.com Ceramide then serves as a central hub, being converted into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. nih.govmdpi.com

A review of the scientific literature did not yield specific studies directly linking this compound or its immediate derivatives to the modulation of the sphingolipid synthesis pathway.

Investigation of Biological Target Binding (excluding efficacy/toxicity)

Beyond carbohydrate-metabolizing enzymes, the benzohydrazide scaffold has been investigated for its ability to bind to other significant biological targets. One such target is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov Molecular docking studies of 4-benzamidobenzoic acid hydrazide derivatives, which are structurally analogous to this compound, suggest that these compounds fit well within the sEH catalytic pocket. The binding is stabilized by hydrogen bonds with the key amino acids Tyr383, Tyr466, and Asp335. nih.gov

The benzohydrazide core has also been incorporated into inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Docking studies suggest these compounds act as non-covalent inhibitors that position themselves near the catalytic triad (B1167595) of the enzyme. nih.gov While direct binding studies such as protein pull-down assays were not found for this compound itself, such experimental techniques have been used for other benzoyl-containing scaffolds to confirm direct binding to protein targets like β-catenin. d-nb.info

Role as a Pharmacophore in Chemical Biology (emphasizing chemical scaffold, not drug development)

In chemical biology, a pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal molecular interactions with a specific biological target. The this compound structure serves as an effective pharmacophore, with distinct features contributing to its biological interactions.

The core of this pharmacophore can be deconstructed into three main components:

The Hydrazide Linker (-CO-NH-NH-CO-): This is arguably the most critical feature, acting as a rigid and predictable hydrogen bond donor and acceptor. It is often considered the primary or secondary pharmacophoric element responsible for anchoring the molecule within a target's binding site. nih.gov

The 4-Bromophenyl Group: This moiety primarily engages in hydrophobic and van der Waals interactions. The bromine atom enhances lipophilicity and can participate in halogen bonding or other specific interactions that improve binding affinity. researchgate.net Structure-activity relationship studies on related compounds show that the presence and position of such electron-withdrawing groups can significantly influence inhibitory activity. juniperpublishers.com

The Terminal Benzoyl Group: This second aromatic ring provides an additional site for hydrophobic and π-stacking interactions, further stabilizing the compound within a binding pocket.

The modular nature of this scaffold allows for systematic modifications to probe structure-activity relationships, making it a valuable tool for designing chemical probes to study biological systems.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-benzoyl-4-bromobenzohydrazide in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, multi-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the complex structure of this compound. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete structural assignment.

For instance, in the analysis of related N-acylhydrazone structures, 2D NMR is critical. researchgate.netnih.gov A COSY spectrum would reveal proton-proton coupling networks within the two aromatic rings. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the benzoyl and 4-bromophenyl moieties through the hydrazide linkage. For example, a correlation between the N-H proton and the carbonyl carbons of both the benzoyl and the 4-bromobenzoyl groups would definitively establish the molecular framework.

This compound and related N-acylhydrazones are known to exist as a mixture of conformational isomers in solution due to restricted rotation around the amide (C(O)-NH) and imine-like (C=N, in the tautomeric form) bonds. researchgate.netresearchgate.net This isomerism often leads to the observation of two distinct sets of signals in both ¹H and ¹³C NMR spectra, with the ratio of the isomers depending on the solvent and temperature. researchgate.net

The major conformers are typically the E/Z geometrical isomers around the C=N bond and synperiplanar/antiperiplanar rotamers resulting from rotation around the C(O)-NH amide bond. researchgate.net The presence of these multiple species at room temperature in solvents like DMSO-d₆ is a common feature for this class of compounds. researchgate.netresearchgate.net Variable-temperature NMR studies can be used to investigate the dynamics of interconversion between these conformers. Lanthanide-Induced-Shift (LIS) NMR experiments have also been effectively used to study the conformational equilibria in substituted benzamides, providing insights into the preferred spatial arrangement of the molecule in solution. fupress.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures like (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate and general principles of NMR spectroscopy. Actual values may vary.) nih.govnih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C-H) | 7.5 - 8.0 | 128 - 135 |

| Amide Proton (N-H) | 10.0 - 12.0 | - |

| Carbonyl Carbon (C=O) | - | 163 - 168 |

| Brominated Aromatic Carbon (C-Br) | - | ~125 |

| Quaternary Aromatic Carbons | - | 130 - 140 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com They are instrumental in identifying the functional groups present in this compound.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its constituent functional groups. The most prominent vibrations include the N-H stretching, C=O (amide I) stretching, N-H bending (amide II), and vibrations of the aromatic rings. nih.govacs.org The presence of the heavy bromine atom also gives rise to a characteristic C-Br stretching vibration at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), are often paired with experimental spectra to perform a detailed vibrational analysis, allowing for the precise assignment of each observed band to a specific molecular motion.

Table 2: Key IR and Raman Vibrational Frequencies for this compound (Note: Data is inferred from the spectra of precursors like 4-bromobenzohydrazide (B182510) and related benzohydrazide (B10538) compounds.) nih.govacs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H | Stretching | 3200 - 3300 | Strong / Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium / Strong |

| C=O (Amide I) | Stretching | 1640 - 1680 | Very Strong / Strong |

| N-H (Amide II) | Bending | 1520 - 1570 | Strong / Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong / Strong |

| C-N | Stretching | 1200 - 1350 | Medium / Medium |

| C-Br | Stretching | 500 - 650 | Medium / Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy characterizes the emission of light from the molecule after electronic excitation.

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions arise from π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups. The exact position and intensity of these bands are influenced by the solvent polarity. fupress.net

Some aroylhydrazone derivatives are known to be fluorescent, emitting light upon excitation at their absorption maxima. fupress.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. Studies on related compounds show emission in the blue to green region of the visible spectrum. fupress.net These photophysical properties are crucial for potential applications in materials science and as fluorescent probes.

Table 3: Representative Photophysical Data for Related Aroylhydrazone Compounds (Note: This data is from related compounds and serves to illustrate the expected range for this compound.) nih.govfupress.net

| Compound Type | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Aroylhydrazone Derivative | Dichloromethane | ~350, ~460 | ~520 |

| Benzohydrazide Schiff Base | Methanol (B129727) | ~290, ~320 | Not Reported |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, MS provides unequivocal proof of its identity.

In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass of the molecular ion, allowing for the determination of the elemental formula (C₁₄H₁₁BrN₂O) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 4: Mass Spectrometry Data for this compound (Note: Values are calculated based on the chemical formula and isotopic abundances.) nih.govmdpi.com

| Parameter | Description | Expected Value |

| Chemical Formula | - | C₁₄H₁₁BrN₂O |

| Nominal Mass | Mass of the most abundant isotopes | 204 (for C₇H₇N₂O fragment), 214/216 (for C₇H₆BrN₂O fragment), 318/320 (Molecular Ion) |

| Exact Mass (HRMS) | Calculated for C₁₄H₁₁⁷⁹BrN₂O | 318.0058 |

| Exact Mass (HRMS) | Calculated for C₁₄H₁₁⁸¹BrN₂O | 320.0038 |

| Key Isotopic Peaks | Molecular Ion (M⁺) and M+2 | [M]⁺ and [M+2]⁺ in ~1:1 ratio |

Emerging Research Directions and Future Perspectives

Development of Novel N-benzoyl-4-bromobenzohydrazide-Based Materials

The development of new materials from this compound derivatives is an area of growing interest. The focus lies in harnessing the compound's structural characteristics to create materials with specific functions. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group), along with the potential for π-π stacking interactions from the phenyl rings, makes these molecules excellent building blocks for ordered crystalline materials.

Research has demonstrated that derivatives of the core 4-bromobenzohydrazide (B182510) structure can be synthesized to form stable, crystalline solids. researchgate.net The process of crystal engineering, which involves the design and synthesis of solid-state structures with desired properties, is a key avenue for future materials development. By modifying the substituents on the benzoyl ring, researchers can fine-tune the intermolecular interactions, thereby controlling the packing arrangement and, consequently, the physical properties of the resulting material, such as solubility, stability, and even optical properties.

Future work in this area could explore the incorporation of these hydrazide derivatives into more complex material frameworks, such as metal-organic frameworks (MOFs) or polymers, to develop functional materials for applications in areas like gas sorption or chemical sensing.

Integration into Supramolecular Architectures

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, is a field where this compound derivatives show significant promise. The ability of these molecules to self-assemble through non-covalent interactions, primarily hydrogen bonding, is central to their integration into larger, well-defined supramolecular architectures.

The hydrazide moiety (-CONHNH-) is a potent hydrogen-bonding unit. Crystal structure analyses of related benzohydrazide (B10538) derivatives reveal extensive networks of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions, along with other non-covalent forces, dictate the formation of complex, three-dimensional structures in the solid state.

Future research is expected to focus on controlling this self-assembly process to create specific supramolecular structures, such as gels, liquid crystals, or molecular capsules. By designing derivatives with specific recognition sites, it may be possible to construct host-guest systems where the hydrazide-based architecture can encapsulate smaller molecules, leading to potential applications in controlled release or molecular recognition.

Advanced Reaction Methodologies and Catalysis

The synthesis of this compound and its derivatives typically involves well-established chemical reactions. The common route is a multi-step process starting from 4-bromobenzoic acid. researchgate.net This involves an initial esterification, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to form the 4-bromobenzohydrazide intermediate. researchgate.netnih.gov The final step is often a condensation reaction between this hydrazide and a substituted aldehyde or benzoyl chloride, sometimes in the presence of a catalyst like glacial acetic acid or sulfuric acid. researchgate.netnih.gov

Emerging research is focused on developing more efficient, sustainable, and versatile synthetic methods. This includes the exploration of:

Novel Catalysts: Research into bifunctional catalysts for related hydrazide reactions suggests that new catalytic systems could enhance reaction rates and selectivity. koreascience.kr

Green Chemistry Approaches: Utilizing more environmentally friendly solvents and reaction conditions, such as microwave-assisted synthesis, could reduce waste and energy consumption.

One-Pot Reactions: Designing reaction sequences where multiple steps can be performed in a single reaction vessel would improve efficiency and yield.

The development of advanced catalytic systems will be crucial for synthesizing complex derivatives and for scaling up production for potential applications.

Computational Design and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound is a significant emerging direction. In silico methods, such as molecular docking and molecular dynamics simulations, are being used to predict how these molecules will interact with biological targets and to guide the design of new derivatives with enhanced properties. researchgate.netnih.govresearchgate.net

Molecular docking studies, for instance, have been used to investigate the binding interactions of 4-bromobenzohydrazide derivatives within the active sites of enzymes like α-amylase and urease. researchgate.netresearchgate.net These computational models help to elucidate the key structural features responsible for binding, such as the role of specific substituents and their positions on the aromatic rings. researchgate.net This predictive power allows researchers to design and prioritize the synthesis of new compounds that are more likely to exhibit desired activities.

Future perspectives in this area involve the use of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and machine learning algorithms, to build more accurate predictive models. These tools will accelerate the discovery and optimization of novel derivatives for a wide range of scientific applications.

| Computational Technique | Application in this compound Research | Potential Future Direction |

| Molecular Docking | Predicting binding modes and affinities with protein targets. researchgate.netresearchgate.net | High-throughput virtual screening of large compound libraries. |

| Molecular Dynamics | Simulating the dynamic behavior and stability of compound-protein complexes. mdpi.com | Studying conformational changes and allosteric effects over longer timescales. |

| PASS Prediction | Predicting the spectrum of biological activities based on structure. mdpi.com | Integrating with other models for more accurate activity profiling. |

| Pharmacophore Modeling | Identifying essential structural features for specific interactions. mdpi.com | Designing novel scaffolds with optimized pharmacophoric features. |

Exploration of New Biological Interaction Mechanisms (excluding therapeutic applications)

While much research has focused on the enzyme inhibitory properties of this class of compounds, a key future direction is the exploration of other, non-therapeutic biological interaction mechanisms. The structure of this compound makes it a candidate for interacting with a variety of biological macromolecules beyond enzyme active sites.

Research into related hydrazone derivatives has shown a wide range of biological activities, which stem from their ability to interact with different biological systems. nih.govresearchgate.netresearchgate.net For this compound, future studies could investigate:

Protein-Protein Interaction Modulation: Investigating whether these compounds can bind at the interface of protein complexes, either stabilizing or disrupting them.

Nucleic Acid Binding: Exploring the potential for the planar aromatic rings and hydrogen bonding groups to intercalate or bind to the grooves of DNA or RNA.

Cellular Imaging: By attaching fluorescent tags, derivatives could be developed as molecular probes to visualize specific cellular components or processes.

Understanding these fundamental biological interactions is crucial for developing new tools for chemical biology and for uncovering novel roles for this versatile chemical scaffold. The focus remains on the mechanism of interaction itself, rather than any potential therapeutic outcome.

Interdisciplinary Research Opportunities

The future of research on this compound lies in interdisciplinary collaboration. The complexity of the challenges being addressed requires expertise from multiple fields.

Chemical Biology: The synergy between synthetic chemists creating novel derivatives and biologists testing their interactions in complex biological systems is essential for understanding their function. nih.gov

Materials Science and Crystal Engineering: Collaboration between chemists and materials scientists will drive the development of novel functional materials based on these hydrazide scaffolds. The design of crystalline solids with specific properties requires a deep understanding of both molecular interactions and solid-state physics.

Computational and Experimental Chemistry: The integration of in silico design and prediction with laboratory synthesis and testing creates a powerful research cycle. researchgate.netresearchgate.net Computational models can guide experimental work, while experimental results provide crucial data for refining and improving the models.

By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound and its derivatives, leading to new discoveries and innovations across a range of scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.